4-(4-Fluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine
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Overview
Description
4-(4-Fluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a fluorophenoxy group, a methoxy group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorophenol reacts with a halogenated pyrimidine derivative.
Methoxylation: The methoxy group can be introduced through methylation of a hydroxyl group on the pyrimidine ring using methyl iodide or dimethyl sulfate in the presence of a base.
Pyridinyl Substitution: The pyridinyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a halogenated pyrimidine and a pyridinylboronic acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a methoxycarbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyridinyl group can be reduced to a piperidinyl group using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of methoxycarbonyl derivatives.
Reduction: Formation of piperidinyl derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
4-(4-Fluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Agrochemicals: It can be used as a precursor for the synthesis of fungicides, herbicides, and insecticides.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include kinases, G-protein coupled receptors, and ion channels.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenoxy)pyridin-2-ylmethanamine: Similar structure but lacks the methoxy and pyrimidine groups.
5-Chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine: Contains a pyrimidine core with different substituents.
Uniqueness
4-(4-Fluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the fluorophenoxy group enhances its lipophilicity, the methoxy group can influence its electronic properties, and the pyridinyl group can enhance its binding affinity to biological targets.
This compound’s unique structure makes it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
4-(4-fluorophenoxy)-5-methoxy-2-pyridin-2-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c1-21-14-10-19-15(13-4-2-3-9-18-13)20-16(14)22-12-7-5-11(17)6-8-12/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGYMMMKGRNPEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC2=CC=C(C=C2)F)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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